N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The interaction of this compound with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
The biochemical pathways affected by N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide are currently unknown . Understanding the pathways and their downstream effects will require further investigation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 4-ethoxyphenyl-4H-chromen-4-one. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Comparison with Similar Compounds
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide can be compared with other chromen-4-one derivatives, such as:
- **N-(4-methylphenyl)-2-[(2E)-2-(4-oxo-4H-chromen-3-yl)methylene]hydrazino]acetyl)amino]benzamide
- **N-(3-methylphenyl)-2-[(2E)-2-(4-oxo-4H-chromen-3-yl)methylene]hydrazino]acetyl)amino]benzamide
- **N-(4-ethoxyphenyl)-2-[(2E)-2-(2-oxo-1,2-dihydro-3-quinolinyl)methylene]hydrazino]acetyl)amino]benzamide
These compounds share a similar core structure but differ in the substituents attached to the chromen-4-one ring
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-28-19-11-8-16(9-12-19)23-15-21(26)20-14-18(10-13-22(20)29-23)25-24(27)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNZKCWMEYZCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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